2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 1492890-58-0
VCID: VC3055872
InChI: InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F
Molecular Formula: C11H14BClFNO2
Molecular Weight: 257.5 g/mol

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS No.: 1492890-58-0

Cat. No.: VC3055872

Molecular Formula: C11H14BClFNO2

Molecular Weight: 257.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine - 1492890-58-0

Specification

CAS No. 1492890-58-0
Molecular Formula C11H14BClFNO2
Molecular Weight 257.5 g/mol
IUPAC Name 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3
Standard InChI Key AKSAYIOMVWEJQJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F

Introduction

Physical and Chemical Properties

Physical Characteristics

The physical characteristics of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be inferred based on its structure and similar compounds. Based on its molecular structure featuring aromatic and halogenated components, this compound is expected to be a crystalline solid at room temperature.

Considering the information available for related compounds, the following physical properties can be estimated:

PropertyEstimated Value
Physical StateCrystalline solid
ColorWhite to off-white
Molecular Weight257.5 g/mol
Melting Point100-150°C (estimated)
SolubilitySoluble in organic solvents (dichloromethane, THF, ethyl acetate); limited solubility in water
StabilitySensitive to moisture and oxidizing conditions

The compound's solubility profile would likely favor organic solvents over aqueous media, given its relatively hydrophobic nature. The presence of the pinacol boronic ester group may contribute to sensitivity toward hydrolysis under acidic or basic conditions, particularly in the presence of water.

Chemical Reactivity

The chemical reactivity of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is primarily defined by its functional groups. Key aspects of its reactivity include:

The boronic ester group serves as an excellent partner in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds through palladium-catalyzed processes. This reactivity is central to the compound's utility in organic synthesis. The chlorine atom at the 2-position represents a potential site for nucleophilic aromatic substitution reactions, particularly given its position relative to the electron-withdrawing nitrogen in the pyridine ring.

The fluorine atom at the 5-position contributes to the electronic properties of the molecule and may influence reaction selectivity. Fluorine substituents are known to affect the acidity of nearby protons and can impart metabolic stability in pharmaceutical applications. Additionally, the pyridine nitrogen provides a basic site that can participate in hydrogen bonding, coordination with metal ions, or protonation under acidic conditions.

Under basic conditions, the boronic ester may undergo hydrolysis to form the corresponding boronic acid. In the presence of oxidizing agents, oxidation of the boron center can occur, potentially leading to the formation of phenolic derivatives.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves specialized methods for introducing the boronic ester group onto a pre-functionalized pyridine ring. Potential synthetic routes include:

Halogen-Metal Exchange Route: Starting with a suitably halogenated pyridine precursor (e.g., 2-chloro-3-bromo-5-fluoropyridine), a halogen-metal exchange reaction (typically with a lithium or magnesium reagent) generates an organometallic intermediate. This intermediate can then be treated with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to introduce the boronic ester functionality.

Palladium-Catalyzed Borylation: Direct borylation of a halogenated pyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This approach often allows for selective functionalization based on the relative reactivity of different halogen substituents.

Iridium-Catalyzed C-H Borylation: For certain substrates, direct C-H borylation using an iridium catalyst can provide a more direct route to the desired product, potentially avoiding the need for pre-functionalization with halogens.

The choice of synthetic route would depend on the availability of starting materials, desired selectivity, and scale of production.

Reaction Conditions and Catalysts

The specific reaction conditions for synthesizing 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine would vary depending on the chosen synthetic route. Typical conditions might include:

For palladium-catalyzed borylation:

  • Catalysts: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: Potassium acetate or potassium carbonate

  • Solvent: Dioxane or DMF

  • Temperature: 80-100°C

  • Time: 12-24 hours

  • Atmosphere: Inert (nitrogen or argon)

For iridium-catalyzed C-H borylation:

  • Catalysts: Iridium complexes such as [Ir(COD)OMe]₂ with bipyridine or phenanthroline ligands

  • Boron Source: Bis(pinacolato)diboron

  • Solvent: THF or hexane

  • Temperature: Room temperature to 80°C

  • Time: 12-48 hours

  • Atmosphere: Inert (nitrogen or argon)

The selection of catalysts and conditions would be guided by factors such as substrate compatibility, functional group tolerance, and desired regioselectivity.

Purification Techniques

After synthesis, purification of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine would typically involve standard techniques used for similar organic compounds:

Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., hexane/ethyl acetate mixtures) would likely be the primary purification method.

Recrystallization: Using appropriate solvent systems to obtain crystalline material of high purity.

Preparative HPLC: For smaller quantities or when high purity is required, preparative HPLC might be employed.

Distillation: For more volatile derivatives, vacuum distillation might be considered, though this would be less common for this particular compound.

The choice of purification technique would depend on the scale of production, required purity, and specific impurities present in the crude reaction mixture.

Applications and Utility

Role in Organic Synthesis

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine serves as a valuable building block in organic synthesis due to its functionalized structure. Its primary applications in this context include:

Cross-Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. This allows for the construction of complex biaryl or heterobiaryl systems that may be of interest in medicinal chemistry or materials science.

Sequential Functionalization: The presence of both chlorine and boronic ester functionalities allows for sequential cross-coupling reactions, where one reactive site can be selectively functionalized followed by a second transformation at the remaining reactive site.

Heterocycle Synthesis: As a functionalized pyridine derivative, the compound can serve as a precursor for the synthesis of more complex heterocyclic systems, including fused ring systems of interest in pharmaceutical research.

Template for Directed Functionalization: The nitrogen atom in the pyridine ring can serve as a directing group for certain metal-catalyzed transformations, potentially allowing for further functionalization of the molecule.

These synthetic applications make the compound valuable in both academic research and industrial contexts where the construction of complex molecular architectures is required.

Pharmaceutical Applications

The pharmaceutical applications of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine stem from its potential utility in medicinal chemistry:

Drug Discovery: Functionalized pyridine derivatives are common in many pharmaceuticals, with the pyridine ring serving as a key pharmacophore in numerous drug classes. The compound could serve as an intermediate in the synthesis of drug candidates targeting various disease areas.

Structure-Activity Relationship Studies: The compound's reactive functional groups allow for the generation of diverse chemical libraries through parallel synthesis, facilitating structure-activity relationship studies in drug discovery programs.

Fluorine in Medicinal Chemistry: The presence of fluorine is significant in pharmaceutical development, as fluorinated compounds often exhibit improved metabolic stability, bioavailability, and receptor binding properties compared to their non-fluorinated counterparts.

Boron-Based Therapeutics: Although less common, boron-containing pharmaceuticals have emerged as an area of interest, particularly in the context of proteasome inhibitors and other enzyme targets.

The development of pharmaceuticals from compounds like 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine would typically involve further synthetic modifications to optimize pharmacokinetic and pharmacodynamic properties.

Material Science Applications

In the field of materials science, halogenated pyridine derivatives with boronic ester functionalities can contribute to the development of:

Optoelectronic Materials: Pyridine-based molecules can serve as components in materials with interesting optical or electronic properties, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Coordination Polymers: The nitrogen atom in the pyridine ring can coordinate with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, catalysis, or sensing.

Functional Polymers: Through polymerization or incorporation into polymer structures, functionalized pyridines can impart specific properties such as UV resistance, flame retardancy, or responsive behavior to external stimuli.

Liquid Crystals: Certain pyridine derivatives exhibit liquid crystalline behavior, which can be exploited in display technologies or other applications requiring ordered molecular assemblies.

These applications represent potential areas where the unique structural features of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine could be advantageous in materials development.

Biological Activity and Pharmacology

Known Biological Interactions

Enzyme Inhibition: Halogenated heterocycles can interact with enzyme active sites through hydrogen bonding, π-stacking, or halogen bonding interactions. The pyridine nitrogen and halogen substituents could potentially engage in such interactions with protein targets.

Receptor Binding: The rigid, planar structure of the pyridine core, along with its substituents, could allow for specific interactions with receptor binding pockets, particularly those that accommodate aromatic ligands.

Metabolic Considerations: The presence of fluorine and chlorine substituents may influence the metabolic stability of the compound or its derivatives in biological systems. Fluorine, in particular, is often used in medicinal chemistry to block metabolic oxidation at specific positions.

It is important to note that the boronic ester group would likely be modified or transformed in biological systems, potentially through hydrolysis to the corresponding boronic acid or oxidation to a hydroxyl group.

Structure-Activity Relationships

Structure-activity relationships for 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can only be discussed in general terms based on similar compounds:

Halogen Effects: The position and nature of halogen substituents on the pyridine ring can significantly influence binding affinity and selectivity for biological targets. Chlorine and fluorine often contribute differently to these properties due to their distinct electronic and steric characteristics.

Boron-Containing Compounds: Boron-containing compounds have shown interesting biological activities, including enzyme inhibition (e.g., proteasome inhibitors like bortezomib) and potential applications in boron neutron capture therapy (BNCT) for cancer treatment.

Pyridine Derivatives: Pyridine is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals targeting diverse therapeutic areas, including cardiovascular, neurological, and infectious diseases.

The development of structure-activity relationships would typically involve the synthesis and testing of a series of analogs with systematic variations in structure, allowing for the identification of key structural features required for activity.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be considered for comparative analysis:

CompoundStructural DifferencesSimilarities
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineLacks chlorine at 2-position; boronic ester at 2-position instead of 3-positionContains pyridine core, fluorine substituent, and pinacol boronic ester group
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineLacks fluorine; boronic ester at 5-position instead of 3-positionContains pyridine core, chlorine substituent, and pinacol boronic ester group
2-Chloro-5-fluoropyridineLacks boronic ester groupContains pyridine core with identical halogen substitution pattern
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineLacks chlorine and fluorine substituentsContains pyridine core with boronic ester at 3-position

These structural analogs would exhibit different reactivity patterns and potentially different biological properties due to the variation in substitution patterns. The position of the boronic ester group, in particular, would influence the regioselectivity of coupling reactions and other transformations .

Functional Differences

The functional differences between 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine and its analogs include:

Reactivity in Coupling Reactions: The position of the boronic ester group (3-position versus 2- or 5-position in analogs) would affect the steric environment and electronic properties at the reaction center, potentially influencing reaction rates and selectivities.

Electronic Distribution: The presence and position of halogen substituents alter the electron distribution within the pyridine ring, affecting properties such as basicity of the pyridine nitrogen, acidity of ring protons, and reactivity toward nucleophiles or electrophiles.

Steric Considerations: The arrangement of substituents around the pyridine ring creates a specific three-dimensional structure that can influence molecular recognition events, such as binding to proteins or other biomolecules.

Physical Properties: Differences in substitution pattern can lead to variations in physical properties such as solubility, melting point, and crystallinity, which may be relevant for formulation or processing considerations.

These functional differences highlight the importance of precise structural control in the design of heterocyclic building blocks for specific applications.

Reactivity Patterns

The reactivity patterns of 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine compared to its analogs would be expected to show both similarities and differences:

Suzuki-Miyaura Coupling: All compounds containing the pinacol boronic ester group would be expected to participate in Suzuki-Miyaura coupling reactions, though with potential differences in reaction rates and conditions based on the position of the boronic ester and the electronic effects of other substituents.

Nucleophilic Aromatic Substitution: The chlorine substituent at the 2-position, adjacent to the electron-withdrawing pyridine nitrogen, would be particularly reactive toward nucleophilic aromatic substitution. Analogs lacking this feature or having chlorine at different positions would show altered reactivity.

Directed Metalation: The coordinating ability of the pyridine nitrogen can direct metalation reactions to specific positions on the ring. The substitution pattern would influence the regioselectivity of such reactions.

Hydrolysis and Oxidation: The boronic ester group in all analogs would be susceptible to hydrolysis under basic conditions and oxidation in the presence of oxidizing agents, though the rate and selectivity of these processes might vary with substitution pattern.

Understanding these reactivity patterns is crucial for the effective utilization of these compounds in synthetic applications and for predicting their behavior in biological systems.

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